1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by its unique structural components, including a chlorophenyl group, a cyanothiolan ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a nucleophile.
Formation of the Cyanothiolan Ring: This can be synthesized through a cyclization reaction involving a thiol and a nitrile group.
Final Coupling: The final step involves coupling the triazole ring with the cyanothiolan ring and the chlorophenyl group under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and cyanothiolan moieties, which are known for their biological activity.
Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors with high affinity for the triazole or cyanothiolan groups.
Pathways Involved: The compound could modulate signaling pathways by inhibiting or activating key enzymes or receptors, leading to downstream biological effects.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the methyl group, which may affect its biological activity.
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Contains a carboxylate group instead of a carboxamide, potentially altering its chemical reactivity.
Uniqueness: 1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable diverse applications and interactions that are not observed in closely related compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3-cyanothiolan-3-yl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c1-10-13(14(22)18-15(8-17)6-7-23-9-15)19-20-21(10)12-5-3-2-4-11(12)16/h2-5H,6-7,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXAATZDLBBKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)NC3(CCSC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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